Superior TGF-β2 Selectivity of ITD-1 Over SB-431542 and A83-01 in Cellular Assays
ITD-1 demonstrates a high degree of selectivity for the TGF-β2 ligand over Activin A, a key differentiator from pan-kinase inhibitors like SB-431542 and A83-01. While SB-431542 inhibits both TGF-β2 and Activin A signaling with comparable potency (IC50 = 70 nM for TGFBR1 kinase), ITD-1 exhibits a marked preference for blocking TGF-β2-induced SMAD2/3 phosphorylation, with only minimal inhibition of the Activin A pathway [1].
| Evidence Dimension | Inhibition of TGF-β2 vs. Activin A signaling |
|---|---|
| Target Compound Data | IC50 ~ 0.4-0.8 µM (TGF-β2); Minimal inhibition (partial, ~51% at 2.5 µM) for Activin A |
| Comparator Or Baseline | SB-431542: IC50 = 70 nM (non-selective kinase inhibitor); A83-01: IC50 = 12 nM (ALK5), 45 nM (ALK4), 7.5 nM (ALK7) |
| Quantified Difference | ITD-1 achieves ~85% inhibition of TGF-β2 at 2.5 µM, while only inhibiting Activin A by ~51% at the same concentration, demonstrating functional selectivity. In contrast, SB-431542 and A83-01 show potent, non-selective inhibition of both pathways. |
| Conditions | SBE4-Luc reporter assay in HEK293T cells and SMAD2/3 phosphorylation Western blot in HEK293T cells |
Why This Matters
This selective inhibition is crucial for research applications where preserving Activin A/Nodal signaling is required, such as in early embryonic development or stem cell self-renewal studies, where pan-inhibition would be detrimental.
- [1] Willems, E., et al. (2012). Small molecule-mediated TGFβ type II receptor degradation promotes cardiomyogenesis in embryonic stem cells. Cell Stem Cell, 11(2), 242-252. View Source
- [2] Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition. Cancer Science, 96(11), 791-800. View Source
